Cas no 53145-38-3 (1-chloro-3-fluoro-2-methoxybenzene)

1-chloro-3-fluoro-2-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-fluoroanisole
- 1-chloro-3-fluoro-2-methoxyBenzene
- CS-W013269
- PS-8769
- MFCD01631573
- SCHEMBL1703057
- 2-Chloro-6-fluorophenol, methyl ether
- FT-0676212
- EN300-7304882
- AM20050268
- 53145-38-3
- AKOS006227787
- DTXSID20378571
- 1-chloro-3-fluoro-2-methoxy-benzene
- A7737
- 2-Chloro-6-fluoro anisole
- 1-Chloro-3-fluoro-2-methoxybenzene, AldrichCPR
- DA-18180
- DB-192773
- 1-chloro-3-fluoro-2-methoxybenzene
-
- MDL: MFCD01631573
- インチ: InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
- InChIKey: QASFEHCRPLPGES-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC=C1Cl)F
計算された属性
- せいみつぶんしりょう: 160.00900
- どういたいしつりょう: 160.009
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 9.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.239
- ゆうかいてん: No data available
- ふってん: 186.4℃ at 760 mmHg
- フラッシュポイント: 66.5±21.8 °C
- 屈折率: 1.495
- PSA: 9.23000
- LogP: 2.48770
1-chloro-3-fluoro-2-methoxybenzene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- 危険レベル:IRRITANT
- 包装等級:III
- 包装グループ:III
1-chloro-3-fluoro-2-methoxybenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-chloro-3-fluoro-2-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015000162-250mg |
2-Chloro-6-fluoroanisole |
53145-38-3 | 97% | 250mg |
$480.00 | 2023-09-01 | |
Oakwood | 005611-250mg |
2-Chloro-6-fluoroanisole |
53145-38-3 | 97% | 250mg |
$9.00 | 2024-07-19 | |
Oakwood | 005611-5g |
2-Chloro-6-fluoroanisole |
53145-38-3 | 97% | 5g |
$23.00 | 2024-07-19 | |
TRC | C584868-100mg |
2-Chloro-6-fluoroanisole |
53145-38-3 | 100mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM253451-100g |
2-Chloro-6-fluoroanisole |
53145-38-3 | 95+% | 100g |
$262 | 2022-06-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135961-1g |
1-chloro-3-fluoro-2-methoxybenzene |
53145-38-3 | 97% | 1g |
¥51.90 | 2023-09-03 | |
Apollo Scientific | PC0024-5g |
2-Chloro-6-fluoroanisole |
53145-38-3 | 97+% | 5g |
£20.00 | 2025-02-19 | |
Apollo Scientific | PC0024-25g |
2-Chloro-6-fluoroanisole |
53145-38-3 | 97+% | 25g |
£36.00 | 2025-02-19 | |
TRC | C584868-1g |
2-Chloro-6-fluoroanisole |
53145-38-3 | 1g |
$ 75.00 | 2022-06-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021242-1g |
1-chloro-3-fluoro-2-methoxybenzene |
53145-38-3 | 97% | 1g |
¥51 | 2024-05-23 |
1-chloro-3-fluoro-2-methoxybenzene 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
1-chloro-3-fluoro-2-methoxybenzeneに関する追加情報
1-Chloro-3-Fluoro-2-Methoxybenzene: A Comprehensive Overview
1-Chloro-3-fluoro-2-methoxybenzene, also known by its CAS number 53145-38-3, is a heterocyclic aromatic compound with a unique combination of substituents. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 1-chloro-3-fluoro-2-methoxybenzene consists of a benzene ring with three substituents: a chlorine atom at position 1, a fluorine atom at position 3, and a methoxy group (-OCH₃) at position 2. This arrangement imparts distinct electronic and steric effects, making the compound highly reactive under certain conditions. The presence of halogens (chlorine and fluorine) introduces electron-withdrawing effects, while the methoxy group contributes an electron-donating resonance effect. This interplay between substituents results in a compound with unique reactivity and stability.
Recent studies have focused on the synthesis of 1-chloro-3-fluoro-2-methoxybenzene through various routes. One prominent method involves the nucleophilic aromatic substitution of a suitable precursor. For instance, researchers have employed chlorination and fluorination reactions on methyl-substituted benzene derivatives to achieve the desired substitution pattern. The choice of solvent, temperature, and catalyst plays a crucial role in optimizing the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency.
The applications of 1-chloro-3-fluoro-2-methoxybenzene are vast and continually expanding. In materials science, this compound serves as a building block for constructing advanced functional materials, including fluorescent sensors and organic semiconductors. Its ability to undergo further functionalization makes it an ideal candidate for tailoring material properties according to specific requirements.
In the pharmaceutical industry, 1-chloro-3-fluoro-2-methoxybenzene has shown promise as an intermediate in drug discovery programs. Its unique electronic properties make it suitable for designing bioactive molecules targeting various therapeutic areas. Recent research has highlighted its potential in anti-inflammatory and anticancer drug development.
The environmental impact of 1-chloro-3-fluoro-2-methoxybenzene has also been a topic of interest. Studies have investigated its biodegradation pathways under different environmental conditions. Understanding its fate in ecosystems is crucial for assessing its safety and sustainability in industrial applications.
In conclusion, 1-chloro-3-fluoro-2-methoxybenzene, with its CAS number 53145-38-3, stands as a versatile compound with immense potential across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization, solidifying its importance in modern chemistry.
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